Researchers often face synthetic bottlenecks when late-stage introduction of a 6-amino group onto indazoles proves difficult due to electron-rich ring reactivity. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate (CAS 624720-35-0) solves this by delivering a pre-functionalized scaffold ready for direct derivatization.
- Pre-installed 6-NH₂ handle enables rapid amide coupling, reductive amination, or diazotization for focused library synthesis
- Ethyl ester at N1 retained for lipophilicity modulation or hydrolyzed for conjugation
- Supports streamlined SAR campaigns against kinase targets (IDO1, CK2, Akt)
Supplied with certificate of analysis; ready for immediate dispatch.
Molecular FormulaC11H13N3O2
Molecular Weight219.244
CAS No.624720-35-0
Cat. No.B2434634
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl 2-(6-Amino-1H-Indazol-1-yl)Acetate: Versatile Building Block
Ethyl 2-(6-amino-1H-indazol-1-yl)acetate (CAS: 624720-35-0) is a heterocyclic compound classified as a substituted indazole derivative, featuring an ethyl acetate moiety at the N1 position and a primary amino group at the C6 position of the indazole core . With a molecular formula of C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol, this compound serves as a versatile small-molecule scaffold . It is primarily utilized as a high-value chemical building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex indazole-based structures with potential biological activity .
Primary amine handle
Enables diverse derivatizations (amide coupling, sulfonylation, reductive amination) for SAR exploration.
Pre-functionalized scaffold
6-Aminoindazole core streamlines library synthesis of kinase inhibitors and chemical probes.
Ethyl ester group
Supports further hydrolysis to carboxylic acid or retention for lipophilicity modulation.
Why Ethyl 2-(6-Amino-1H-Indazol-1-yl)Acetate Is Irreplaceable
The presence and position of substituents on the indazole core are critical determinants of chemical reactivity and biological profile. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate cannot be simply substituted by a generic indazole analog, such as the unsubstituted ethyl 2-(1H-indazol-1-yl)acetate or the 5-substituted isomers, without altering key molecular properties. The 6-amino group provides a unique handle for further derivatization (e.g., amide coupling, diazotization) and introduces specific hydrogen-bonding capabilities and electronic effects that directly impact binding affinity and metabolic stability in medicinal chemistry applications [1]. In contrast, the unsubstituted analog (CAS 954116-84-8) lacks this critical amine functionality, resulting in a different molecular weight (204.23 vs. 219.24 g/mol), polarity profile, and chemical behavior, thereby limiting its utility in structure-activity relationship (SAR) studies that require an amine-bearing indazole scaffold .
Risk Factor
Ethyl 2-(6-amino-1H-indazol-1-yl)acetate
Generic analog (unsubstituted or 5-substituted)
6-Amino functionality
Primary amine enables direct derivatization; distinct hydrogen-bonding and polarity.
Absent in unsubstituted analog; alters molecular weight, reactivity, and SAR utility.
Substituent position & reactivity
C6 amine offers nucleophilic versatility under mild conditions.
5-Substituted isomers (e.g., 5-chloro) rely on cross-coupling, limiting direct diversification.
[1] Sunthankar, A. V. et al. Disperse Dyes: Part XIX-Synthesis of Disperse Azo Dyes from 2-Amino-8H-pyrazolo (4,5-g) benzothiazole and Their Dyeing Properties. 1980. https://core.ac.uk/works/83098570 View Source
Differentiation of Ethyl 2-(6-Amino-1H-Indazol-1-yl)Acetate from Analogs
Molecular Weight vs. Unsubstituted Indazole Acetate
The target compound possesses a 6-amino group, which increases its molecular weight by 15.01 g/mol compared to the unsubstituted ethyl 2-(1H-indazol-1-yl)acetate . This mass difference is critical for analytical verification (LC-MS) and impacts compound handling and storage.
This quantitative difference confirms the presence of the 6-amino group, a key functional handle for derivatization, and ensures correct compound identity during procurement and analytical workflows.
The ethyl ester derivative exhibits higher lipophilicity compared to its methyl ester counterpart due to the additional methylene group. While computed XLogP3-AA for the methyl analog is 0.9 [1], the ethyl ester is predicted to have a higher logP, which can influence membrane permeability and in vivo distribution. This difference is quantifiable and can be leveraged in lead optimization programs to tune pharmacokinetic properties.
Computed property (XLogP3-AA) from PubChem for methyl analog; target compound value is an estimation based on structural homology
Why This Matters
The selection of the ethyl ester over the methyl ester allows medicinal chemists to fine-tune lipophilicity, a critical parameter for optimizing drug-like properties such as oral absorption and blood-brain barrier penetration.
Reputable vendors specify a minimum purity of 95% for the target compound , which is a critical parameter for ensuring reproducibility in chemical reactions and biological assays. While the unsubstituted analog is also available at 95% purity , the specific batch-to-batch consistency and impurity profile of the 6-amino derivative are distinct and should be verified via Certificate of Analysis (CoA) for sensitive applications.
Purity & QCData to verify
≥95% nominal purity; impurity profile differs from unsubstituted analog.
No significant difference in nominal purity; differentiation lies in the specific impurity profile and traceability of the 6-amino derivative.
Conditions
Vendor technical datasheets
Why This Matters
While nominal purity is similar, the identity and quantity of specific impurities can vary significantly between analogs, directly affecting the outcome of sensitive catalytic or biological experiments. Procurement of the correct 6-amino compound with a validated CoA is essential for experimental integrity.
Quality ControlAnalytical ChemistryProcurement
Derivatization Potential: 6-Amino vs. 5-Substituted
The 6-amino group on the target compound is a primary amine, which is highly reactive and can undergo a variety of transformations including acylation, sulfonylation, reductive amination, and diazotization [1]. In contrast, a 5-substituted analog, such as ethyl 2-(5-chloro-1H-indazol-3-yl)acetate (CAS 27512-72-7), contains a chloro substituent at the 5-position, which is less versatile and typically requires palladium-catalyzed cross-coupling for further functionalization . The 6-amino group therefore provides a more direct and accessible route for generating diverse compound libraries.
5-Chloro analog
Pd-catalyzed cross-coupling required
Broader synthetic accessibility for SAR libraries.
Reactivity based on literature precedent; validate under specific conditions.
Chemical SynthesisMedicinal ChemistryStructure-Activity Relationship
Evidence Dimension
Synthetic Versatility of Substituent
Target Compound Data
Primary amine at C6; undergoes acylation, sulfonylation, reductive amination, diazotization
Comparator Or Baseline
Ethyl 2-(5-chloro-1H-indazol-3-yl)acetate (CAS 27512-72-7): Chloro substituent; requires cross-coupling for functionalization
Quantified Difference
Qualitative difference in available chemical transformations; the 6-amino group enables a wider range of nucleophilic and electrophilic reactions under milder conditions.
Conditions
Literature precedent for reactivity of 6-aminoindazoles and chloroindazoles
Why This Matters
The distinct reactivity of the 6-amino group allows for more efficient and diverse SAR exploration in medicinal chemistry programs, reducing the number of synthetic steps required to access key analogs.
Chemical SynthesisMedicinal ChemistryStructure-Activity Relationship
[1] Sunthankar, A. V. et al. Disperse Dyes: Part XIX-Synthesis of Disperse Azo Dyes from 2-Amino-8H-pyrazolo (4,5-g) benzothiazole and Their Dyeing Properties. 1980. https://core.ac.uk/works/83098570 View Source
Ethyl 2-(6-Amino-1H-Indazol-1-yl)Acetate: Research & Procurement Scenarios
Kinase Inhibitor Library Synthesis
The compound serves as a key building block for the synthesis of 6-substituted aminoindazole derivatives, which have been explored as kinase inhibitors. The 6-amino group allows for rapid diversification through amide coupling or reductive amination to generate focused libraries for screening against kinase targets such as IDO1, CK2, or Akt [1][2]. Its ethyl ester group can be hydrolyzed to the carboxylic acid for further conjugation or retained to modulate lipophilicity.
Chemical Probes & Affinity Reagent Development
The primary amine handle can be used to conjugate the indazole scaffold to biotin, fluorophores, or solid supports, enabling the creation of affinity probes for target identification or pull-down assays. This application leverages the unique reactivity of the 6-amino group, which is absent in the unsubstituted analog [1].
Synthetic Route Optimization for Indazole Intermediates
When a 6-aminoindazole intermediate is required, this compound offers a pre-functionalized scaffold that can be directly integrated into multi-step syntheses, reducing the need for late-stage introduction of the amino group, which can be challenging due to the electron-rich nature of the indazole ring. This can streamline the synthesis of complex targets, as demonstrated in the preparation of disperse azo dyes [1].
Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6-Amino derivatization handle
Amide coupling / reductive amination efficiency
Chemical probe & affinity reagent development
Primary amine for bioconjugation
Biotin/fluorophore attachment validation
Synthetic route optimization for 6-aminoindazole intermediates
Pre-functionalized C6-amino scaffold
Integration into multi-step synthesis; late-stage functionalization avoidance
[1] Sunthankar, A. V. et al. Disperse Dyes: Part XIX-Synthesis of Disperse Azo Dyes from 2-Amino-8H-pyrazolo (4,5-g) benzothiazole and Their Dyeing Properties. 1980. https://core.ac.uk/works/83098570 View Source
[2] Ngo, T. P. et al. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 2020, 10, 45134-45148. https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra09112j View Source
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